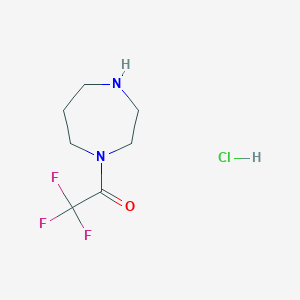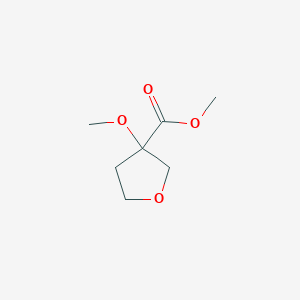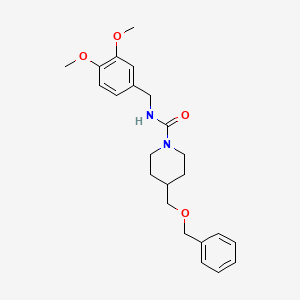
N-(3-chloro-4-fluorophenyl)-4-(6-(dimethylamino)pyridazin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-4-(6-(dimethylamino)pyridazin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20ClFN6O and its molecular weight is 378.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-(dimethylamino)pyridazin-4-yl)piperazine-1-carboxamide and related compounds often involves condensation reactions, cyclization, and specific functional group transformations. These methods aim to introduce or modify the chemical structure to enhance its biological activity or understand its interaction mechanism with biological targets (S. Bodige et al., 2020; C. Sanjeevarayappa et al., 2015).
Characterization Methods : Advanced spectroscopic and analytical techniques, such as NMR, LCMS, and X-ray crystallography, are employed to confirm the molecular structure of synthesized compounds. These techniques provide insights into the molecular architecture, helping researchers understand how structural features correlate with biological activity (C. Sanjeevarayappa et al., 2015).
Biological Activities and Applications
Antimicrobial and Antitubercular Activities : Some derivatives of this compound have shown promising antitubercular and antibacterial activities. The difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives, in particular, were found to be more potent than some reference drugs (S. Bodige et al., 2020).
Antiallergy Activity : Derivatives of the compound have been evaluated for their antiallergy activity, showing efficacy in passive foot anaphylaxis (PFA) assays, an IgE-mediated model used for detecting compounds with antiallergic activity (D. A. Walsh et al., 1990).
Herbicidal Applications : Research into the herbicidal applications of pyridazinone compounds, including those related to the chemical structure , has identified mechanisms of action such as inhibition of photosynthesis and interference with chloroplast development (J. L. Hilton et al., 1969).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN6O/c1-23(2)16-10-13(11-20-22-16)24-5-7-25(8-6-24)17(26)21-12-3-4-15(19)14(18)9-12/h3-4,9-11H,5-8H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGMNZNYWOJTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
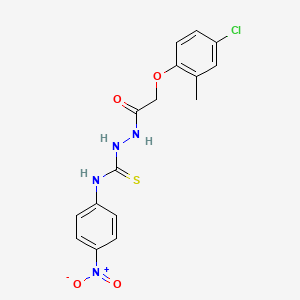
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)


![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)
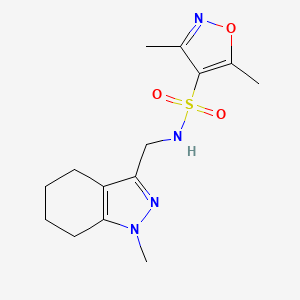
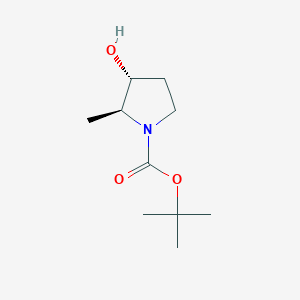
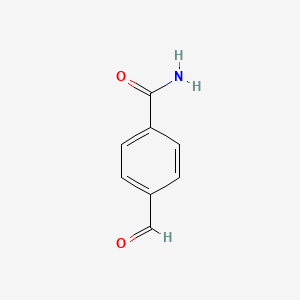
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)
